molecular formula C21H16N2O4 B2783800 Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 921891-34-1

Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No. B2783800
M. Wt: 360.369
InChI Key: WUVGRQOVJKPVOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of a related compound, (8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid, is C17H14O4 . The average mass is 282.291 Da and the monoisotopic mass is 282.089203 Da . The molecular structure of Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate might be similar but with additional functional groups.


Physical And Chemical Properties Analysis

The melting point of a related compound is 130-132°C, and the predicted boiling point is 528.2±50.0 °C . The density is 1.39 g/cm3 . The physical and chemical properties of Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate might be similar but could vary due to different functional groups.

Scientific Research Applications

Bridged Dibenzocycloalkane Derivatives

Phenyl carbamates with dibenzocycloalkane skeletons, similar to the specified compound, have been synthesized and characterized, showing different reactivities due to steric hindrance. These compounds' structural analyses could provide insights into their potential applications in material science or pharmaceuticals (Stanescu, Florea, & Câmpeanu, 2003).

Novel Synthetic Approaches

A novel protocol for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines has been reported, indicating a significant advancement in the synthesis of complex organic compounds. This methodology, avoiding harmful chemicals and enhancing practical applications, could be crucial for developing new pharmaceuticals or materials (Zaware & Ohlmeyer, 2014).

Heterocyclic Hybrid Compounds

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with their structures confirmed by X-ray diffraction and DFT studies. These compounds' molecular properties suggest potential applications in the development of nonlinear optical materials or as candidates for NLO applications (Almansour et al., 2016).

Solid State Conformational Parameters

The conformational parameters of similar compounds have been studied in solid state, providing insights into their structural characteristics crucial for their interaction with biological receptors. This research could inform the design of drugs with improved efficacy and specificity (Bandoli & Nicolini, 1982).

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds with dibenzo[b,f]phosphepin and phosphepin derivatives, highlighting potential analogues for antidepressant drugs. These studies provide a foundation for developing new therapeutic agents with improved properties (Segall, Shirin, & Granoth, 1980).

properties

IUPAC Name

phenyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-7-9-19-17(11-13)23-20(24)16-12-14(8-10-18(16)27-19)22-21(25)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVGRQOVJKPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

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